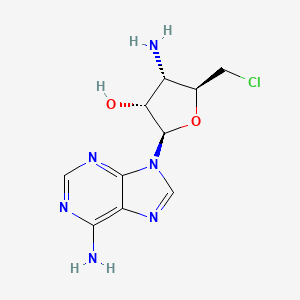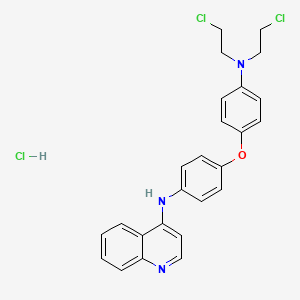![molecular formula C7H6N4O B12902460 [1,2,4]Triazolo[4,3-a]pyridine-3-carboxamide CAS No. 5543-09-9](/img/structure/B12902460.png)
[1,2,4]Triazolo[4,3-a]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,4]Triazolo[4,3-a]pyridine-3-carboxamide is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring, with a carboxamide group attached at the third position. Its unique structure imparts a range of chemical and biological properties, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[4,3-a]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with a suitable nitrile, followed by cyclization with hydrazine derivatives. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating under reflux.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process may involve the use of catalysts to enhance reaction rates and selectivity. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or pyridine ring is substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry: In organic synthesis, [1,2,4]Triazolo[4,3-a]pyridine-3-carboxamide serves as a versatile building block for the construction of more complex molecules
Biology: The compound exhibits significant biological activity, including antimicrobial, antifungal, and anticancer properties. It is often studied for its potential as a therapeutic agent in the treatment of various diseases.
Medicine: In medicinal chemistry, this compound derivatives are investigated for their potential as drug candidates. Their ability to interact with specific biological targets makes them promising leads in drug discovery programs.
Industry: The compound is also used in the development of new materials with unique properties, such as improved thermal stability and electronic characteristics. These materials find applications in the fields of electronics and materials science.
作用機序
The mechanism of action of [1,2,4]Triazolo[4,3-a]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
類似化合物との比較
- [1,2,3]Triazolo[4,3-a]pyridine-3-carboxamide
- [1,2,4]Triazolo[4,3-b]pyridine-3-carboxamide
- [1,2,4]Triazolo[4,3-c]pyridine-3-carboxamide
Comparison: Compared to these similar compounds, [1,2,4]Triazolo[4,3-a]pyridine-3-carboxamide is unique due to its specific ring fusion and the position of the carboxamide group. This structural difference can lead to variations in chemical reactivity and biological activity, making it distinct in its applications and effects.
特性
CAS番号 |
5543-09-9 |
|---|---|
分子式 |
C7H6N4O |
分子量 |
162.15 g/mol |
IUPAC名 |
[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C7H6N4O/c8-6(12)7-10-9-5-3-1-2-4-11(5)7/h1-4H,(H2,8,12) |
InChIキー |
FAQDIWZVUSKTPI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NN=C(N2C=C1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,4-Oxadiazole, 2-[4-(1,1-dimethylethyl)phenyl]-5-(5-iodo-2-thienyl)-](/img/structure/B12902379.png)
![4-(4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline](/img/structure/B12902387.png)
![Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-](/img/structure/B12902394.png)
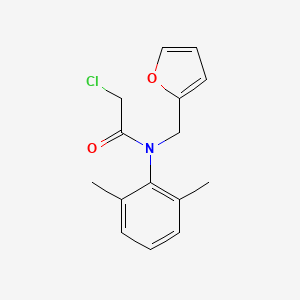

![4-Hydroxy-2,5-dimethyl-4-[(1H-1,2,4-triazol-1-yl)methyl]hexan-3-one](/img/structure/B12902411.png)
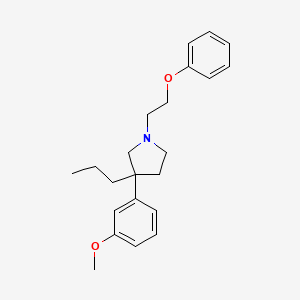
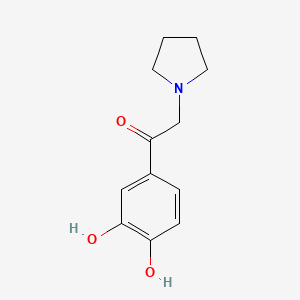
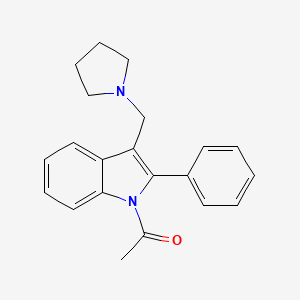
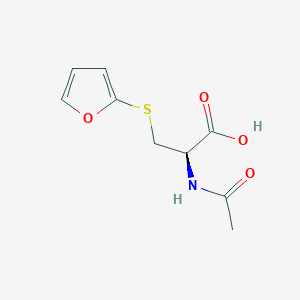
![2-(6-Chloro-7-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B12902427.png)
